AZD1940
Description
AZD1940 is a synthetic, peripherally restricted cannabinoid receptor agonist developed by AstraZeneca. It exhibits high binding affinity for both cannabinoid receptor subtypes CB1 and CB2, with pKi values of 7.93 (CB1) and 9.06 (CB2) . Preclinical studies demonstrated its robust analgesic effects in rodent models of inflammatory and neuropathic pain, attributed to its peripheral action and minimal central nervous system (CNS) penetration at therapeutic doses . However, clinical trials revealed mixed outcomes: while this compound achieved target engagement in humans, it failed to show significant analgesic efficacy in capsaicin-induced pain, postoperative dental pain, or chronic back pain models . Notably, mild CNS-related side effects (e.g., sedation, "high" sensation) and gastrointestinal disturbances were observed, suggesting incomplete peripheral restriction at higher doses .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-tert-butyl-1-[(4,4-difluorocyclohexyl)methyl]benzimidazol-5-yl]ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F2N3O2S/c1-5-28(26,27)24-15-6-7-17-16(12-15)23-18(19(2,3)4)25(17)13-14-8-10-20(21,22)11-9-14/h6-7,12,14,24H,5,8-11,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGGGZCIFUQHOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=N2)C(C)(C)C)CC3CCC(CC3)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701114855 | |
| Record name | N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881413-29-2 | |
| Record name | N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881413-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD-1940 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881413292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-1940 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17077 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[1-[(4,4-Difluorocyclohexyl)methyl]-2-(1,1-dimethylethyl)-1H-benzimidazol-5-yl]ethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701114855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ART-2713 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J0035E9FT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Synthetic Pathway of AZD1940
While the precise synthesis route for this compound remains proprietary, inferences can be drawn from its pharmacological class and analogous compounds. Cannabinoid receptor agonists typically feature a heterocyclic core coupled to lipophilic side chains to enhance blood-brain barrier penetration. For this compound, the integration of a triazole or similar heterocycle is plausible, given the structural trends in CB1/CB2 agonists. Key steps likely involve:
- Heterocyclic Core Construction : Formation of a central heterocycle (e.g., pyrazole or triazole) via cyclization reactions.
- Side-Chain Functionalization : Introduction of alkyl or aryl groups to modulate receptor affinity and metabolic stability.
- Chiral Resolution : Separation of enantiomers to isolate the biologically active form, critical for minimizing off-target effects.
Radiolabeling for Pharmacokinetic Studies
A pivotal advancement in this compound’s development was its radiolabeling with carbon-11 ($$^{11}\text{C}$$) for positron emission tomography (PET) imaging. This process involved:
- Methylation with [$$^{11}\text{C}$$]Iodomethane : Reaction of a desmethyl precursor with [$$^{11}\text{C}$$]iodomethane in the presence of a base (e.g., NaOH) to introduce the radioactive methyl group.
- Purification : Solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) achieved radiochemical purity >95%.
Table 1: Radiolabeling Parameters for [$$^{11}\text{C}$$]this compound
| Parameter | Value |
|---|---|
| Precursor | Desmethyl-AZD1940 |
| Radiolabeling Agent | [$$^{11}\text{C}$$]Iodomethane |
| Reaction Time | 5 minutes |
| Radiochemical Yield | 25–30% (decay-corrected) |
| Molar Activity | 100–200 GBq/µmol |
This method enabled real-time tracking of this compound distribution in non-human primates, confirming its peripheral restriction due to negligible brain uptake.
Formulation Strategies for Clinical Use
Oral Dosage Development
This compound’s progression to Phase II trials necessitated stable oral formulations. The 800 µg dose, identified as the highest tolerated in humans, was formulated as a tablet or capsule using:
- Excipients : Microcrystalline cellulose (binder), lactose (filler), and magnesium stearate (lubricant).
- Dissolution Optimization : Adjustments to ensure rapid disintegration in the gastrointestinal tract for consistent bioavailability.
Table 2: Clinical Formulation of this compound
| Component | Function | Concentration |
|---|---|---|
| This compound | Active Ingredient | 800 µg |
| Microcrystalline Cellulose | Binder | 45% w/w |
| Lactose Monohydrate | Filler | 50% w/w |
| Magnesium Stearate | Lubricant | 5% w/w |
Comparative Analgesic Efficacy
In a double-blind trial ($$N = 151$$), the 800 µg this compound formulation was compared to naproxen (500 mg) and placebo. Despite adequate tolerability, this compound showed no significant reduction in post-operative pain ($$p > 0.05$$), unlike naproxen ($$p < 0.01$$). This outcome underscored the need for refined formulations to enhance target engagement.
Analytical Characterization and Quality Control
Structural Elucidation Techniques
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) were critical for verifying this compound’s structure. For example:
Purity and Stability Assessments
- HPLC Methods : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with UV detection at 254 nm achieved baseline separation of this compound from synthetic byproducts.
- Forced Degradation Studies : Exposure to heat (40°C), light (1.2 million lux-hours), and acidic/basic conditions (0.1 M HCl/NaOH) revealed susceptibility to hydrolysis, necessitating desiccated storage.
Chemical Reactions Analysis
AZD-1940 undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This reaction can be used to replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
AZD1940 is a drug that has been investigated for its potential analgesic effects . It is a cannabinoid CB1/CB2 receptor agonist that is orally active in rat models of nociceptive and neuropathic pain .
Pharmacological Properties and Preclinical Studies
this compound binds with high affinity to human, rat, and mouse CB1 and CB2 receptors, acting as a full agonist at both receptors in all three species . Preclinical studies in rats have suggested a CB1 receptor-dependent peripheral site of action responsible for reduced pain behavior in inflammatory and neuropathic pain models. These studies observed reduced pain behavior from the first day, without signs of tolerance over a 10-day course. Additionally, this compound has demonstrated low brain uptake at analgesic doses in both rat and primate models .
Clinical Trials and Efficacy
A study investigated the efficacy of this compound in postoperative pain following third molar surgical removal. The results indicated that this compound did not show a statistically significant difference compared to placebo in reducing postoperative pain . Specifically, the mean postoperative pain, measured by Visual Analog Scale Area Under the Curve from 0 to 8 hours (VAS AUC0-8h), was 355 mmh for this compound, 356 mmh for placebo, and 129 mmh for naproxen. There was no significant difference between this compound and placebo (p = 0.48), whereas naproxen significantly reduced pain compared to placebo (p < 0.0001) . Similarly, pain during jaw movement (VAS JM AUC0-8h) showed no significant difference between this compound (342 mmh) and placebo (337 mmh), but naproxen (135 mmh) was significantly different from placebo (p < 0.0001) .
Another study aimed to assess the effects of this compound on capsaicin-induced pain and hyperalgesia in healthy volunteers. The study found that this compound did not significantly attenuate ongoing pain or primary or secondary hyperalgesia compared to placebo .
Subjective and Central Nervous System Effects
In clinical trials, patients administered this compound reported significantly higher scores on visual analog mood scales (VAMS) for feeling "high" and "sedated" compared to those given a placebo . These effects were maximal at 75 minutes for "high" (LS mean = 14.2 mm) and at 2 hours for "sedated" (LS mean = 16.8 mm). Other VAMS scores, such as "stimulated", "anxious", and "down", were similar between this compound and the placebo .
Safety and Tolerability
Single ascending dose studies in healthy human volunteers showed that doses up to 800 μg of this compound were well tolerated . However, some mild-to-moderate CNS-related and gastrointestinal adverse events were reported in a dose-dependent manner . this compound also had hemodynamic effects, including a reduction in mean standing systolic and diastolic blood pressure and a corresponding increase in pulse rate .
Mechanism of Action
AZD-1940 exerts its effects by binding to the cannabinoid receptor 1 and cannabinoid receptor 2. These receptors are part of the endocannabinoid system, which plays a role in regulating pain, mood, appetite, and other physiological processes. By activating these receptors, AZD-1940 can modulate the release of neurotransmitters and reduce pain perception. its central cannabinoid activity also leads to side effects, which limited its clinical use .
Comparison with Similar Compounds
Comparison with Similar Compounds
AZD1940 belongs to a class of cannabinoid receptor agonists designed to avoid CNS side effects by restricting activity to peripheral tissues. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparison of this compound with Select Cannabinoid Agonists
Key Differentiators:
Receptor Selectivity :
- This compound activates both CB1 and CB2 receptors, unlike CB2-selective agents like Olorinab and LY2828360. This dual activity may explain its broader preclinical efficacy but also increases the risk of off-target effects .
- AZ11713908, a peripherally restricted CB1 agonist, showed superior preclinical analgesia without CNS side effects, highlighting the importance of receptor subtype specificity .
Clinical Efficacy: this compound underperformed in human trials despite strong preclinical data. Olorinab demonstrated promise in IBS-related pain, suggesting CB2-specific agonists may excel in visceral pain contexts .
Side Effect Profile :
- This compound’s dose-dependent CNS effects (e.g., sedation) at 800 µg contrast with Olorinab’s clean profile, indicating challenges in achieving full peripheral restriction for dual CB1/CB2 agonists .
Pharmacokinetics: this compound has a plasma Cmax of 236 nmol·h/L at 800 µg, but low brain uptake in primates .
Research Findings and Implications
- Preclinical Success vs. Clinical Failure : this compound’s inability to translate rodent analgesia to humans underscores the limitations of animal models in predicting CB1/CB2 agonist efficacy. Species-specific receptor expression or pharmacokinetic differences may contribute .
- Peripheral Restriction Challenges : Despite structural modifications to limit CNS access, this compound’s psychoactive effects suggest incomplete peripheral targeting at therapeutic doses .
- Future Directions : Compounds like AZ11713908 and CB2-selective agonists (e.g., GSK55441A) offer alternative strategies to enhance specificity and reduce side effects .
Biological Activity
AZD1940 is a synthetic cannabinoid developed by AstraZeneca, designed as a peripherally selective agonist for the cannabinoid receptors CB1 and CB2. Initially aimed at treating neuropathic pain, this compound demonstrated promising peripheral selectivity in preclinical studies; however, it encountered significant challenges during clinical trials, leading to its discontinuation.
This compound exhibits high affinity for both CB1 and CB2 receptors, functioning as a full agonist. Its mechanism involves modulating the endocannabinoid system, which plays a crucial role in pain perception and inflammation. The activation of CB2 receptors is particularly noted for its potential neuroprotective effects without the psychotropic side effects typically associated with CB1 receptor activation .
Preclinical Studies
In animal models, this compound was shown to effectively reduce pain responses linked to neuropathic conditions. It was particularly noted for its ability to modulate neuroinflammatory pathways, which are critical in chronic pain scenarios .
Clinical Trials
Despite its preclinical success, this compound's performance in human trials was disappointing. A randomized controlled trial assessing its efficacy in managing postoperative pain after lower third molar extraction revealed no significant difference in pain relief compared to placebo. In this study, patients receiving this compound reported similar pain levels to those receiving no treatment, while naproxen significantly reduced pain scores .
Table 1: Summary of Clinical Trial Findings
| Study Aspect | This compound | Naproxen | Placebo |
|---|---|---|---|
| Number of Participants | 61 | 31 | 59 |
| Pain VAS AUC (0-8h) | No significant reduction | Significant reduction | Baseline |
| Time to Rescue Medication (minutes) | Not significantly different | Longer duration | Baseline |
| Adverse Events | Dizziness (80%), Nausea (26%), Hypotension (21%) | Less frequent | Baseline |
Side Effects and Tolerability
This compound was associated with several adverse effects primarily linked to its central cannabinoid activity. Common side effects included postural dizziness, nausea, hypotension, and headache. These effects were generally mild to moderate but raised concerns about the drug's safety profile in a clinical setting .
Q & A
Q. What are the molecular characteristics and receptor binding profiles of AZD1940?
this compound is a peripherally restricted, orally active mixed CB1/CB2 agonist with high affinity for both receptors. Its pKi values are 7.93 (CB1) and 9.06 (CB2) in humans, with similar potency across rat and mouse receptors . Methodological Insight: Binding assays using transfected cell lines (e.g., CHO-K1 cells expressing human CB1/CB2 receptors) are critical for determining receptor affinity. Radioligand displacement studies with [³H]CP-55,940 can quantify competitive binding .
Q. What in vivo models have been used to evaluate this compound's analgesic effects?
Preclinical studies utilized rodent models of acute, inflammatory (e.g., carrageenan-induced paw edema), and neuropathic pain (e.g., chronic constriction injury). Efficacy was validated via CB1-selective antagonists (e.g., rimonabant) and CB1-knockout mice to isolate receptor-specific mechanisms . Methodological Insight: Mechanical allodynia and thermal hyperalgesia tests (e.g., von Frey filaments, Hargreaves apparatus) are standard for quantifying analgesic responses .
Q. How do pharmacokinetic properties influence this compound's experimental dosing?
this compound has an oral bioavailability with a plasma Cmax of 236 nmol·h/L at 800 mg in humans. Its peripheral restriction limits brain exposure, as shown by PET microdosing studies where brain radioactivity was 5–10% of peripheral organ levels . Methodological Insight: Scintigraphic imaging of radiolabeled meals and LC-MS/MS plasma analysis are used to assess gastric emptying and drug distribution .
Advanced Research Questions
Q. Why did preclinical efficacy in rodent models fail to translate to human clinical trials?
Despite robust analgesia in rodents, Phase II trials in capsaicin-induced pain and third molar extraction models showed no significant pain reduction vs. placebo. Discrepancies may arise from species-specific receptor signaling or insufficient peripheral target engagement in humans . Methodological Insight: Comparative transcriptomics of CB1/CB2 pathways across species and biomarker-driven trials (e.g., CNS effect scales) can bridge translational gaps .
Q. How to design experiments to differentiate CB1- vs. CB2-mediated effects of this compound?
Use selective receptor antagonists (e.g., AM251 for CB1, AM630 for CB2) in knockout models. In a study, this compound's analgesic effects in rodents were abolished by CB1 antagonists but unaffected by CB2 blockade, confirming CB1 dominance . Methodological Insight: Dose-response curves in receptor-specific knockout mice validate target specificity .
Q. What methodological considerations are critical for assessing CNS penetration of this compound?
PET microdosing with ¹¹C-labeled this compound revealed low brain uptake (<10% of peripheral organs), aligning with its peripherally restricted design. CNS effects were mild but detectable via visual analogue mood scales . Methodological Insight: Regional brain radioactivity quantification and cerebrospinal fluid (CSF) sampling provide direct evidence of CNS exposure .
Q. How to analyze contradictory data between in vitro receptor binding and in vivo efficacy?
While this compound shows high CB1/CB2 affinity in vitro, its peripheral restriction may limit target engagement in vivo. Use autoradiography in peripheral tissues (e.g., dorsal root ganglia) to correlate receptor occupancy with efficacy . Methodological Insight: Ex vivo receptor occupancy assays and pharmacokinetic-pharmacodynamic (PK-PD) modeling resolve binding-efficacy mismatches .
Q. What statistical approaches are optimal for evaluating analgesic efficacy in crossover trials?
Phase II trials used AUC0–8h for pain intensity and mixed-effects models to account for inter-individual variability. A crossover design with washout periods minimizes confounding factors . Methodological Insight: Pre-specified multiplicity adjustments (e.g., Bonferroni correction) control false positives in dual-endpoint trials .
Q. What strategies mitigate adverse effects (e.g., hepatotoxicity) while maintaining therapeutic efficacy?
Dose escalation studies identified 800 µg as tolerable but linked to mild hepatotoxicity and weight gain. Structure-activity relationship (SAR) optimization to reduce hepatic metabolism or develop prodrugs may improve safety . Methodological Insight: ALT/AST monitoring in preclinical species and humanized liver mouse models predict hepatotoxicity risks .
Q. Which pain models are most relevant for this compound research?
Capsaicin-induced hyperalgesia and chronic low-back pain models are clinically aligned. However, this compound's failure in these models underscores the need for neuroinflammatory or mixed-mechanism pain models (e.g., osteoarthritis) . Methodological Insight: Dynamic quantitative sensory testing (QST) captures multifactorial pain phenotypes beyond threshold-based assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
